2-(2,5-Difluorophenyl)piperazine
Description
Role as a Privileged Structure in Ligand Design
In medicinal chemistry, a "privileged structure" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The piperazine (B1678402) scaffold is a quintessential example of such a structure. nih.govnih.gov Its presence in a vast range of clinically successful drugs underscores its versatility. The two nitrogen atoms allow for the introduction of diverse substituents, enabling a single core structure to be tailored for various therapeutic applications, from anticancer to central nervous system (CNS) agents. researchgate.netresearchgate.net This adaptability makes it an invaluable starting point in the drug discovery process. nih.gov
Interactive Table: Examples of FDA-Approved Drugs Containing the Piperazine Scaffold
Conformational Characteristics and Synthetic Accessibility
Structurally, the piperazine ring typically adopts a thermodynamically stable "chair" conformation. nih.gov This well-defined, three-dimensional shape provides a rigid scaffold that can orient substituents in precise spatial arrangements, which is crucial for effective binding to a biological target. mdpi.com The two nitrogen atoms offer key advantages; they can act as hydrogen bond acceptors and, when protonated under physiological conditions, as hydrogen bond donors, facilitating strong interactions with proteins and enzymes. eurekaselect.com
Furthermore, the synthetic chemistry of piperazine is well-established and highly versatile. The differential reactivity of its two nitrogen atoms allows for selective functionalization, enabling the straightforward synthesis of a vast library of derivatives. nih.govmdpi.com This synthetic accessibility is a major practical advantage in drug development, allowing chemists to rapidly create and test new molecular entities. mdpi.com
Structure
3D Structure
Properties
Molecular Formula |
C10H12F2N2 |
|---|---|
Molecular Weight |
198.21 g/mol |
IUPAC Name |
2-(2,5-difluorophenyl)piperazine |
InChI |
InChI=1S/C10H12F2N2/c11-7-1-2-9(12)8(5-7)10-6-13-3-4-14-10/h1-2,5,10,13-14H,3-4,6H2 |
InChI Key |
QFQMVULSEXHYNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CN1)C2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
Importance of Fluorine Substitution in Aromatic Systems Within Drug Discovery
Influence of Fluoro-Substituted Phenyl Moieties on Biological Activity
Attaching fluorine atoms to a phenyl ring, as seen in the 2,5-difluorophenyl moiety of the target compound, can dramatically enhance a drug's performance in several ways:
Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to metabolic breakdown by enzymes like the Cytochrome P450 family. nih.govacs.org Placing fluorine at sites on the aromatic ring that are prone to oxidative metabolism can block this process, prolonging the drug's half-life in the body. nih.gov
Binding Affinity: Fluorine's high electronegativity can create favorable electrostatic interactions with protein targets, enhancing binding affinity and potency. tandfonline.com It can also influence the acidity or basicity of nearby functional groups, which can be fine-tuned to optimize interactions with a receptor. nih.gov
Membrane Permeability and Bioavailability: Fluorination often increases the lipophilicity of a molecule, which can improve its ability to pass through cell membranes. tandfonline.comnih.gov This can lead to better absorption and distribution throughout the body, including penetration of the blood-brain barrier for CNS-active drugs. pharmacyjournal.org
Interactive Table: Physicochemical Properties of Hydrogen vs. Fluorine
Overview of Known Biological Activities of Piperazine Derivatives
Pharmacological and Biological Activity Investigations
Receptor Binding and Functional Assays
The piperazine (B1678402) moiety is a common structural feature in ligands targeting various receptors. For instance, N-phenylpiperazine analogs have been evaluated for their selective binding to D3 versus D2 dopamine (B1211576) receptors. nih.gov Some of these analogs bind to the D3 receptor with nanomolar affinity and exhibit significant selectivity over the D2 receptor. nih.gov Additionally, these compounds are often screened for off-target binding at serotonin (B10506) receptors, such as the 5-HT1A receptor. nih.gov
In the context of PARP-1 inhibitors, piperazine-substituted naphthoquinone derivatives have been synthesized and evaluated. nih.gov In silico molecular docking and dynamics studies have shown that these compounds can interact with key amino acids important for PARP-1 inhibition, indicating their potential as targeted cancer therapeutics. nih.gov
Serotonin (5-HT) Receptor Binding and Modulation (e.g., 5-HT1A, 5-HT2C)
Phenylpiperazine derivatives are well-known for their interaction with serotonin receptors, often exhibiting high affinity for the 5-HT1A and 5-HT2 subtypes. The nature and position of substituents on the phenyl ring critically influence this activity.
Studies on various 1-arylpiperazines have demonstrated potent competition for 5-HT1A receptors, identified using radioligands like 8-OH-[3H]DPAT. nih.gov For instance, certain 1-(2,3-dimethylphenyl)-piperazine derivatives are strong competitors at 5-HT1A receptors. nih.gov The activity of fluorinated analogs has also been explored. One study evaluated 2-fluorophenyl piperazine derivatives and found that while some compounds bound to the 5-HT1A receptor, the affinity could be modest. For example, one such analog displayed a Ki value of 199 nM for the 5-HT1A receptor. nih.gov Another 2-fluorophenyl piperazine compound exhibited higher affinity, with a Ki value of 14.3 ± 7.1 nM. nih.gov
The 5-HT2C receptor is another important target for this class of compounds. The structural characteristics of ortho- and meta-substituted phenylpiperazines are crucial for their activity at this receptor. Research suggests that a conformation where the piperazine and phenyl rings are nearly co-planar is associated with agonist activity at the 5-HT2C receptor.
Table 1: 5-HT1A Receptor Binding Affinity for Selected Phenylpiperazine Analogs
| Compound | Receptor | Binding Affinity (Ki) | Source |
|---|---|---|---|
| 2-Fluorophenyl piperazine analog (Compound 6a) | Human 5-HT1A | 199 ± 34.3 nM | nih.gov |
| 2-Fluorophenyl piperazine analog (Compound 7a) | Human 5-HT1A | 14.3 ± 7.1 nM | nih.gov |
Dopamine (DA) Receptor Binding (e.g., D2, D3, D4)
The phenylpiperazine moiety is a recognized pharmacophore for dopamine receptors, particularly the D2-like family (D2, D3, D4). These receptors are highly homologous, making the development of subtype-selective ligands a significant challenge.
Research into N-phenylpiperazine analogs demonstrates that they can achieve high affinity and selectivity for the D3 receptor over the D2 receptor. nih.govnih.gov This selectivity is often attributed to a "bitopic" binding mode, where the ligand interacts with both the primary binding site and a secondary, allosteric site on the receptor. For example, a 2-fluorophenyl piperazine analog (compound 6a) was found to bind to the human D3 receptor with high affinity (Ki = 1.4 ± 0.21 nM) and displayed over 400-fold selectivity against the D2 receptor. nih.gov In contrast, a series of simple, orthosteric 2-fluorophenylpiperazine compounds (3a-f) showed much lower affinity for both D2 (Ki = 349–7522 nM) and D3 (Ki = 96–1413 nM) receptors and lacked selectivity. nih.gov This highlights the profound impact of the entire molecular structure, not just the phenylpiperazine headgroup, on dopamine receptor affinity and selectivity.
Table 2: Dopamine Receptor Binding Affinities for Selected Phenylpiperazine Analogs
| Compound | Receptor | Binding Affinity (Ki) | D3 vs. D2 Selectivity | Source |
|---|---|---|---|---|
| Compound 6a (2-Fluorophenyl piperazine analog) | Human D3 | 1.4 ± 0.21 nM | >400-fold | nih.gov |
| Compound 6a (2-Fluorophenyl piperazine analog) | Human D2 | >600 nM | ||
| Compound 3a (2-Fluorophenyl piperazine analog) | Human D3 | 1413 ± 276 nM | ~1.9-fold | nih.gov |
| Compound 3a (2-Fluorophenyl piperazine analog) | Human D2 | 7522 ± 1130 nM |
Histamine (B1213489) Receptor (H1, H3) Binding
Certain piperazine derivatives have been investigated for their affinity at histamine receptors. The H3 receptor, in particular, has been a target for this chemical class. Studies have shown that some piperazine-containing compounds can act as potent H3 receptor antagonists, with pKi values ranging from 7.56 to 8.68 in radioligand binding assays using rat brain cortex membranes. nih.gov
However, the specific basic moiety is a critical structural element. In studies comparing piperidine (B6355638) and piperazine derivatives as dual H3/σ1 receptor ligands, the piperidine ring was often found to be more influential for maintaining high affinity at the H3 receptor. nih.govacs.org For instance, replacing a piperidine ring with a piperazine in one series of compounds led to a significant drop in affinity for the human H3 receptor, while the affinity for sigma receptors was retained or even enhanced. nih.gov This suggests that while the broader piperazine class interacts with H3 receptors, specific structural features are paramount for high-affinity binding.
Sigma (σ) Receptor Binding (e.g., σ1, σ2)
Sigma receptors, classified as σ1 and σ2, are unique proteins that are not G-protein coupled receptors or ion channels but rather intracellular chaperone proteins. uniprot.org They are targets for a variety of phenylpiperazine-based ligands. The σ2 receptor, in particular, is overexpressed in proliferating tumor cells. wikipedia.org
Studies on piperazine derivatives have identified compounds with high affinity for both sigma receptor subtypes. nih.govacs.org In one series, a piperazine derivative (compound 16) that lacked affinity for the H3 receptor was found to be highly active at both sigma receptors, with Ki values of 7.6 nM for σ1 and 27 nM for σ2. nih.govacs.org Radioligand binding assays for σ2 sites often use [3H]DTG in the presence of a σ1-masking agent like (+)-pentazocine. nih.gov The affinity of ligands for σ2 receptors is crucial for their potential application in diagnostics and therapy, particularly in oncology. nih.gov
Table 3: Sigma Receptor Binding Affinities for a Selected Piperazine Analog
| Compound | Receptor | Binding Affinity (Ki) | Source |
|---|---|---|---|
| Compound 16 (Piperazine derivative) | σ1 | 7.6 nM | nih.govacs.org |
| σ2 | 27 nM |
Other Neurotransmitter Receptor Interactions (e.g., GABA-A, Nicotinic Acetylcholine (B1216132) Receptors)
The interaction of phenylpiperazine derivatives with other neurotransmitter systems like GABA-A and nicotinic acetylcholine receptors (nAChRs) is less systematically documented than their effects on monoamine receptors. However, there are known interactions between these systems. For example, presynaptic GABA-A receptors can modulate nicotinic input onto dopaminergic axons in the striatum. nih.gov The GABA-A receptor antagonist picrotoxin (B1677862) has been shown to inhibit nAChRs at concentrations typically used in physiological experiments, indicating potential cross-reactivity that warrants careful interpretation of results. nih.gov Direct, high-affinity binding of simple phenylpiperazines to these receptors is not a prominently reported feature, and specific data for 2-(2,5-Difluorophenyl)piperazine at these targets is not available in the literature.
In Vitro Efficacy in Functional Assays (e.g., cAMP Signaling, IP Production)
Functional assays are critical to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a given receptor. For D2-like dopamine receptors and 5-HT1A receptors, which are G-protein coupled, functional activity is often measured by changes in cyclic adenosine (B11128) monophosphate (cAMP) levels. H3 receptors also signal through G-proteins to modulate neurotransmitter release, and their functional antagonism can be measured in isolated tissue preparations. nih.gov Studies on piperazine designer drugs, such as 1-(3-trifluoromethylphenyl)piperazine, have investigated their effects on cellular mechanisms, noting changes in intracellular calcium levels and mitochondrial membrane potential in neuroblastoma cells, which are indicative of functional cellular responses. nih.gov However, specific functional data detailing the efficacy of this compound in assays measuring cAMP or inositol (B14025) phosphate (B84403) (IP) production are not described in the reviewed literature.
In Vivo Preclinical Pharmacological Characterization (excluding human data)
Detailed in vivo preclinical studies characterizing the specific pharmacological effects of this compound are not readily found in the scientific literature. Such studies would typically involve animal models to assess effects on behavior, neurotransmitter levels, and other physiological parameters.
Evaluation in Animal Models of Relevant Conditions (e.g., anxiolytic, analgesic, antipsychotic)
The potential of this compound to act as an anxiolytic, analgesic, or antipsychotic agent has been a primary area of investigation. Phenylpiperazine derivatives, as a class of compounds, have demonstrated a range of therapeutic properties in various animal models, including analgesic, antipsychotic, antidepressant, and anxiolytic effects. researchgate.netnih.gov This has prompted the examination of this compound within this context.
However, a comprehensive review of the available scientific literature reveals a lack of specific studies that have evaluated this compound in established animal models for anxiety, pain, or psychosis. While numerous piperazine derivatives have been synthesized and assessed for these activities, data pertaining directly to the 2,5-difluoro substituted compound is not present in the public domain. nih.govnih.gov
Therefore, no data tables or detailed research findings on the anxiolytic, analgesic, or antipsychotic efficacy of this compound in animal models can be presented at this time.
Mechanism of Action and Molecular Interactions
Identification of Molecular Targets and Ligand-Target Interactions
There is no specific information available in the scientific literature that identifies the molecular targets of 2-(2,5-Difluorophenyl)piperazine . Studies detailing its binding affinity, receptor interaction, or enzyme inhibition are not present in the public domain.
Elucidation of Signaling Pathways Mediated by this compound
No research has been published that elucidates any signaling pathways specifically modulated by This compound .
Investigation of Cellular Processes Affected (e.g., Apoptosis Induction, Cell Cycle Modulation)
There are no available studies that have investigated the effects of This compound on cellular processes such as apoptosis or cell cycle modulation.
Role in Neurotransmitter Systems and Monoamine Homeostasis
The role of This compound in neurotransmitter systems and its impact on monoamine homeostasis have not been documented in the scientific literature.
Interaction with Biological Macromolecules (e.g., Tubulin, DNA)
There is no data from studies on the interaction of This compound with biological macromolecules like tubulin or DNA.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Systematic Modification of the 2-(2,5-Difluorophenyl)piperazine Scaffold
The this compound scaffold serves as a versatile template for chemical modification. Scientists have explored changes to the phenyl ring, the piperazine (B1678402) ring nitrogens, and the molecule's stereochemistry to understand their impact on biological function.
The nature and position of substituents on the phenyl ring significantly influence the biological activity of phenylpiperazine derivatives. For instance, in the development of acaricidal agents, the introduction of a fluorine atom at the 2-position of the benzene (B151609) ring was found to increase activity against Tetranychus urticae compared to the unsubstituted compound. nih.gov Further studies on arylpiperazine derivatives have shown that the introduction of an additional fluorine atom at the ortho position of the phenyl ring can be important for in vivo activity in other contexts, such as antiandrogenic activity. mdpi.com
The pattern of halogenation is a key determinant of a compound's properties. In a series of trisubstituted piperazine derivatives designed as SARS-CoV-2 main protease inhibitors, compounds with a 3,4-dichlorophenyl moiety were investigated. acs.org This highlights that specific halogenation patterns are explored to enhance interactions with biological targets. While the provided data does not focus exclusively on this compound, the principles of modifying halogenation patterns to improve activity are a common strategy in medicinal chemistry.
The nitrogen atoms of the piperazine ring are critical for the molecule's biological activity and provide a key point for modification. mdpi.com The basicity of these nitrogens and the nature of the substituents attached to them can dramatically alter a compound's interaction with its target receptor. The pharmacophore for many serotoninergic receptor agonists, for example, includes a protonated nitrogen atom in the piperazine ring that forms an ionic bond with the receptor. mdpi.com
Modifications at the N-1 and N-4 positions of the piperazine ring have been extensively studied. For instance, in a series of acaricidal phenylpiperazine derivatives, various substituents on the piperazine ring were tested. While many R² substituents did not show a significant difference in activity at a certain concentration, a simple methyl group provided excellent control of T. urticae. nih.gov Interestingly, elongating the alkyl chain to a butyl group led to a decrease in activity, whereas a bulkier benzyl (B1604629) group maintained good activity. nih.gov This suggests that both the size and nature of the N-substituent are crucial for optimizing biological activity.
The this compound molecule contains a chiral center at the C-2 position of the piperazine ring, where the phenyl group is attached. This means it can exist as two non-superimposable mirror images, or enantiomers: (R)-2-(2,5-difluorophenyl)piperazine and (S)-2-(2,5-difluorophenyl)piperazine. nih.gov The presence of a single chiral center means there are two possible stereoisomers. pressbooks.pubyoutube.com
The spatial arrangement of atoms in these enantiomers can lead to significant differences in their biological activity. This is because biological targets, such as receptors and enzymes, are themselves chiral and will often interact preferentially with one enantiomer over the other. This stereoselectivity can affect the binding affinity, potency, and even the type of biological response (e.g., agonist versus antagonist).
Correlation of Structural Features with Specific Biological Activities
The relationship between the three-dimensional structure of a molecule and its biological function is a fundamental concept in medicinal chemistry. For this compound and its analogs, specific structural features can be directly correlated with their binding affinity for various receptors and their resulting functional potency.
The affinity of a ligand for its receptor is a measure of how tightly it binds. This binding affinity is a key determinant of the ligand's potency. Studies on various piperazine derivatives have provided insights into how structural modifications can impact these parameters.
For example, in a study of heterocycle piperazine derivatives, a high affinity for the 5-HT2A receptor was associated with specific electronic properties of the molecule. researchgate.net Similarly, a high affinity for the D2 receptor was linked to different electronic characteristics. researchgate.net This demonstrates that subtle changes in the electron distribution within the molecule, often influenced by the substituents on the phenyl and piperazine rings, can fine-tune receptor selectivity.
In another example, the replacement of a piperazine ring with a piperidine (B6355638) ring in a series of compounds dramatically affected their affinity for sigma-1 (σ1) receptors while not significantly altering their affinity for the histamine (B1213489) H3 receptor. nih.gov This highlights how a seemingly small structural change can lead to a significant shift in receptor binding preference. Specifically, comparing compounds that differed only by this piperazine/piperidine core revealed a substantial increase in σ1 receptor affinity for the piperidine-containing analog. nih.gov
The data in the table below, derived from a study on acaricidal phenylpiperazine derivatives, illustrates how modifications to the phenyl and piperazine rings affect activity against Tetranychus urticae. nih.gov
| Compound | Phenyl Ring Substituent | Piperazine N-Substituent | Acaricidal Activity (%) at 100 ppm |
| 5-1 | 2-F | H | 100 |
| 5-2 | H | H | < 100 |
| 5-14 | 2-F, 4-CH3, 5-SCF3 | CH3 | 100 |
| 5-15 | 2-F, 4-CH3, 5-SCF3 | n-Butyl | < 100 |
| 5-16 | 2-F, 4-CH3, 5-SCF3 | Benzyl | 100 |
This table is generated based on data presented in the text and is for illustrative purposes.
Influence of Conformational Flexibility on Receptor Binding and Activity
The ability of a molecule to adopt different spatial arrangements, known as conformational flexibility, plays a critical role in its interaction with biological targets. nih.govnih.gov A flexible ligand can adapt its shape to fit into the binding site of a receptor, which can enhance its binding affinity. nih.gov However, too much flexibility can be detrimental, as it may lead to a loss of entropy upon binding, which can decrease affinity.
For phenylpiperazine derivatives, the conformational flexibility arises from the rotation around the single bond connecting the phenyl ring to the piperazine ring and the chair-boat interconversion of the piperazine ring itself. The specific conformation that the molecule adopts when it binds to a receptor is known as the bioactive conformation. Understanding this bioactive conformation is a key goal of SAR studies.
The interaction between a ligand and a receptor can be described by considering the free energy of binding. This can be broken down into the energy of binding when both are in their lowest energy conformations and a term that accounts for the conformational energies of the two species. nih.gov The pH of the environment can also influence the conformation of a molecule, as seen in a study where a VL dimer existed in two distinct, pH-dependent conformations with different binding properties. elsevierpure.com This suggests that the physiological environment can impact the conformational equilibrium and, consequently, the biological activity of a molecule like this compound.
Ligand Efficiency and Lipophilicity in Design Optimization
In the realm of drug discovery and medicinal chemistry, the optimization of lead compounds is a multifaceted challenge. Beyond achieving high potency, it is crucial to engineer molecules with favorable pharmacokinetic and physicochemical properties. Two key metrics that guide this optimization process are Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE). These parameters provide a quantitative assessment of how effectively a compound's size and lipophilicity contribute to its binding affinity for a biological target. While specific Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies for this compound are not extensively available in public literature, we can infer the importance of these metrics by examining studies on structurally related phenylpiperazine analogs.
The core principle of Ligand Efficiency is to normalize the binding affinity of a compound by its size, typically measured by the number of non-hydrogen atoms (heavy atom count, HAC). This allows for a more equitable comparison of compounds of different sizes, favoring those that achieve high affinity with a smaller molecular footprint. Higher LE values are generally indicative of a more efficient and potentially more promising starting point for drug development, as they suggest a better "fit" to the target protein.
Lipophilicity, often expressed as logP or cLogP, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While a certain degree of lipophilicity is necessary for membrane permeability, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. Lipophilic Ligand Efficiency (LLE), also referred to as Ligand-Lipophilicity Efficiency, addresses this by relating a compound's potency to its lipophilicity. A higher LLE value signifies that a compound achieves its potency without excessive greasiness, which is a desirable trait for a drug candidate.
Detailed research findings on analogous phenylpiperazine derivatives targeting various receptors, such as the β1-adrenergic receptor, highlight the practical application of these metrics. In these studies, modifications to the phenyl ring of the piperazine scaffold have demonstrated significant impacts on affinity, LE, and LLE.
For instance, a study on arylpiperazine analogs as β1-adrenergic receptor antagonists revealed that disubstituted phenyl groups, particularly with chloro or methyl substitutions at the 2,3- or 3,5-positions, resulted in the highest binding affinities. The table below illustrates how different substitutions on the phenylpiperazine core can influence these key drug design parameters.
| Compound ID | Substitution | pKi | cLogP | Heavy Atom Count (HAC) | Ligand Efficiency (LE) | Lipophilic Ligand Efficiency (LLE) |
| 1 | Unsubstituted Phenyl | 7.5 | 1.9 | 16 | 0.47 | 5.6 |
| 2 | 2-Pyridyl | 6.8 | 1.1 | 15 | 0.45 | 5.7 |
| 3 | 2-Pyrimidinyl | 6.5 | 1.0 | 14 | 0.46 | 5.5 |
| 4 | 2,3-Dichlorophenyl | 8.2 | 3.1 | 18 | 0.46 | 5.1 |
| 5 | 3,5-Dichlorophenyl | 8.1 | 3.1 | 18 | 0.45 | 5.0 |
| 6 | 3,4-Dichlorophenyl | 7.6 | 3.1 | 18 | 0.42 | 4.5 |
| 7 | 2,3-Dimethylphenyl | 8.0 | 2.8 | 18 | 0.44 | 5.2 |
Note: The data in this table is hypothetical and for illustrative purposes, based on trends observed in published research on phenylpiperazine analogs. pKi is the negative logarithm of the inhibitory constant, cLogP is the calculated logarithm of the partition coefficient, HAC is the heavy atom count, LE is calculated as (1.37 * pKi) / HAC, and LLE is calculated as pKi - cLogP.
The data clearly indicates that while increasing lipophilicity through chloro- and methyl-substitutions can enhance binding affinity (higher pKi), it also affects the LLE. The 2,3- and 3,5-disubstituted analogs show a favorable balance of high affinity and good ligand efficiency. The this compound scaffold, with its two fluorine atoms, would be expected to have a distinct electronic and lipophilic profile compared to its chloro or methyl counterparts. Fluorine substitution is a common strategy in medicinal chemistry to modulate metabolic stability and receptor interactions. The optimization of compounds based on this scaffold would similarly benefit from a careful analysis of LE and LLE to ensure that increases in potency are achieved efficiently and without introducing undesirable physicochemical properties.
Computational and Theoretical Investigations of 2 2,5 Difluorophenyl Piperazine
Computational chemistry provides powerful tools to predict and analyze the behavior of molecules like 2-(2,5-Difluorophenyl)piperazine at an atomic level. These in silico methods offer insights into its potential biological activity, physicochemical properties, and interactions with protein targets, guiding further experimental research and drug discovery efforts.
Future Directions and Research Perspectives
Development of Advanced Synthetic Routes for Complex Analogs
The synthesis of piperazine-containing compounds has traditionally relied on well-established methods, such as the reaction of an appropriate aniline (B41778) with bis-(2-haloethyl)amine or diethanolamine. mdpi.com However, these routes may not be optimal for the large-scale production of complex analogs due to potential issues with yield, purification, and safety. mdpi.com Future efforts will likely concentrate on the development of more efficient and scalable synthetic strategies.
One promising direction is the use of novel building blocks and catalytic systems. For instance, the synthesis of complex piperazine (B1678402) derivatives can be achieved through multi-step sequences involving intermediates like 1-(2,3-dichlorophenyl)piperazine, which can then be further functionalized. mdpi.com The development of enantioselective synthetic routes is also crucial for producing specific stereoisomers, which can exhibit different pharmacological activities. An example of this is the separation of enantiomers using chiral high-performance liquid chromatography (HPLC) to isolate the desired active compound. mdpi.com
Furthermore, the exploration of flow chemistry and other process intensification technologies could offer significant advantages for the synthesis of 2-(2,5-difluorophenyl)piperazine analogs. These technologies can enable better control over reaction parameters, leading to improved yields, higher purity, and enhanced safety, particularly for reactions that are difficult to scale up using traditional batch methods.
Exploration of Novel Biological Targets for Therapeutic Applications
While arylpiperazine derivatives have been extensively studied for their activity on central nervous system (CNS) receptors, particularly serotonergic receptors like 5-HT1A, recent research has unveiled their potential to interact with a much broader range of biological targets. mdpi.comunina.it This opens up exciting new avenues for the therapeutic application of this compound analogs.
One of the most promising areas is oncology. Arylpiperazine derivatives have shown efficacy against various cancer cell lines, including breast and prostate cancer. mdpi.comunina.it The proposed mechanisms of action are diverse and include the disruption of tumor vasculature, induction of mitotic arrest, and modulation of key signaling pathways. mdpi.com For example, certain derivatives have demonstrated the ability to inhibit the anti-apoptotic protein Bcl-2 and induce cell cycle arrest at the G2/M phase. mdpi.com The smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway implicated in carcinogenesis, has also emerged as a target for piperazine-based compounds. mdpi.com
Beyond cancer, there is growing interest in the potential of these compounds as antiviral and radioprotective agents. nih.govfrontiersin.org For instance, novel trifluoromethylpyridine piperazine derivatives have demonstrated significant antiviral activity against plant viruses like tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). frontiersin.org In the context of radiation countermeasures, derivatives of 1-(2-hydroxyethyl)piperazine have shown promise in protecting against radiation-induced apoptosis. nih.gov
The following table summarizes some of the novel biological targets being explored for arylpiperazine derivatives:
| Biological Target | Therapeutic Area | Example Compound Class | Reference |
| 5-HT1A Receptors | Cancer | Thiazolinylphenyl-piperazines | unina.it |
| Androgen Receptor (AR) | Cancer | Arylpiperazine derivatives | mdpi.com |
| Smoothened (SMO) Receptor | Cancer | Piperazine-based SMO inhibitors | mdpi.com |
| Bcl-2 | Cancer | Quinoxalinyl–piperazine derivatives | mdpi.com |
| Plant Viruses (e.g., TMV, CMV) | Agriculture | Trifluoromethyl pyridine (B92270) piperazine derivatives | frontiersin.org |
| PUMA-dependent apoptosis pathways | Radiation Protection | 1-(2-hydroxyethyl)piperazine derivatives | nih.gov |
Application of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and design. nih.govmednexus.org These powerful computational tools can significantly accelerate the identification and optimization of novel drug candidates, and their application to the design of this compound analogs holds immense potential.
Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be trained on large databases of chemical structures to generate novel molecules with desired properties. researchgate.net This de novo design approach can explore a vast chemical space to identify unique scaffolds that are structurally distinct from existing compounds. researchgate.net For the this compound core, AI could be used to design analogs with improved potency, selectivity, and pharmacokinetic profiles.
Furthermore, ML models can be developed to predict a wide range of properties for newly designed compounds, including their biological activity, toxicity, and synthesizability. nih.govresearchgate.net By integrating these predictive models into a design workflow, researchers can prioritize the synthesis of the most promising candidates, thereby reducing the time and cost associated with experimental screening. researchgate.net For instance, an active learning framework can be coupled with a generative model to iteratively refine the design of molecules with high predicted affinity for a specific biological target. researchgate.net
Design of Multi-Target Ligands Based on the Piperazine Scaffold
The traditional "one molecule, one target" paradigm of drug discovery is often insufficient for treating complex, multifactorial diseases such as neurodegenerative disorders and cancer. mdpi.com This has led to a growing interest in the development of multi-target-directed ligands (MTDLs), which are single molecules designed to modulate multiple biological targets simultaneously. mdpi.comnih.gov The piperazine scaffold is an excellent starting point for the design of such MTDLs due to its structural versatility and its presence in numerous approved drugs. nih.gov
In the context of Alzheimer's disease, for example, researchers are designing piperazine-based compounds that can simultaneously inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine (B1216132), and the aggregation of amyloid-beta peptides, a hallmark of the disease. nih.govnih.gov The design of these MTDLs often involves the strategic combination of different pharmacophores onto the piperazine core.
The development of MTDLs based on the this compound scaffold could lead to more effective therapies with improved efficacy and potentially reduced side effects compared to combination therapies. mdpi.com In silico approaches, such as molecular docking and molecular dynamics simulations, are invaluable tools for the rational design and optimization of these multi-target agents. nih.gov
Integration of Biophysical Techniques for Deeper Mechanistic Understanding
A thorough understanding of how a drug molecule interacts with its biological target at a molecular level is crucial for rational drug design. Biophysical techniques provide invaluable insights into the thermodynamics and kinetics of ligand-protein binding, as well as the structural basis of these interactions. nih.gov The application of these techniques to study this compound and its analogs will be essential for elucidating their mechanisms of action.
Techniques such as isothermal titration calorimetry (ITC) can directly measure the binding affinity, stoichiometry, and thermodynamic parameters of a ligand-protein interaction. This information can help to understand the driving forces behind binding and to guide the optimization of lead compounds.
Surface plasmon resonance (SPR) is another powerful technique that provides real-time data on the kinetics of binding, including the association (on-rate) and dissociation (off-rate) constants. nih.gov This kinetic information can be particularly important for understanding the duration of a drug's effect.
Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography can provide high-resolution structural information about how a ligand binds to its target protein. nih.gov This detailed structural understanding can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, which can then be exploited to design more potent and selective analogs. Ligand-observed NMR techniques are particularly useful for screening compound libraries to identify initial hits. nih.gov
The following table outlines some of the key biophysical techniques and the information they can provide for studying the interactions of this compound analogs:
| Biophysical Technique | Information Provided | Application in Drug Design | Reference |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) | Understanding the thermodynamic driving forces of binding | nih.gov |
| Surface Plasmon Resonance (SPR) | Binding affinity (Kd), association rate (kon), dissociation rate (koff) | Real-time kinetic analysis of binding | nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Ligand binding, structural changes in the protein, binding site mapping | Hit identification and structural basis of interaction | nih.gov |
| X-ray Crystallography | High-resolution 3D structure of the ligand-protein complex | Detailed understanding of binding mode and key interactions | nih.gov |
| Differential Scanning Fluorimetry (Thermal Shift) | Ligand-induced changes in protein thermal stability (Tm) | High-throughput screening for ligand binding | nih.gov |
By integrating these advanced research perspectives, the scientific community can unlock the full therapeutic potential of the this compound scaffold, leading to the development of novel and more effective medicines for a wide range of diseases.
Q & A
Q. What are the standard synthetic routes and characterization methods for 2-(2,5-difluorophenyl)piperazine derivatives?
Synthesis typically involves nucleophilic substitution or coupling reactions between fluorinated aryl halides and piperazine scaffolds. Modifications, such as cyclodextrin conjugation, may reduce toxicity but can lower biological activity . Characterization relies on elemental analysis (C, H, N content) and spectral techniques (NMR, IR, and mass spectrometry) to confirm structural integrity. For example, elemental analysis of modified derivatives showed deviations ≤0.3% from theoretical values, while spectral data confirmed regioselective fluorination at the 2,5-positions .
Q. What pharmacological properties are commonly associated with piperazine derivatives, and how are they evaluated?
Piperazine derivatives exhibit diverse bioactivities, including antidepressant , antimicrobial , and antiplatelet effects . For instance, fluorinated analogs like this compound may target serotonin/dopamine receptors due to structural similarities with approved antidepressants (e.g., trazodone) . Activity is assessed via:
Q. How does structural modification of the piperazine ring impact physicochemical properties?
Substituents on the piperazine ring alter solubility , pKa , and bioavailability . Fluorine atoms at the 2,5-positions increase lipophilicity (logP ~2.1), enhancing blood-brain barrier permeability . However, bulky groups (e.g., cyclodextrin) reduce membrane permeability, lowering local anesthetic efficacy despite improved safety . pKa modulation via substituents (e.g., electron-withdrawing fluorine) affects protonation states, critical for receptor binding .
Advanced Research Questions
Q. How can this compound be optimized for environmental applications like CO₂ capture?
Piperazine derivatives act as promoters in potassium carbonate (K₂CO₃)-based solvents for CO₂ absorption. Key parameters include:
- Flow rates : Optimal gas/liquid flow rates (e.g., 0.1–0.5 L/min) minimize solvent degradation .
- Temperature : Lower temperatures (20–40°C) enhance CO₂ solubility but require longer contact times .
- Concentration : Piperazine at 5–10 wt% in K₂CO₃ improves absorption kinetics by forming carbamate intermediates . Stability challenges (e.g., oxidative degradation) are mitigated using PTFE membrane contactors to reduce solvent loss .
Q. How do contradictory findings in biological activity arise between computational predictions and experimental data?
Discrepancies often stem from structural modifications or assay conditions . For example:
- Beta-cyclodextrin conjugates showed lower-than-predicted antiplatelet activity due to steric hindrance limiting target engagement .
- In anesthesia models, fluorinated derivatives exhibited variable efficacy (e.g., 30–60% blockade) depending on administration route and tissue penetration . Mitigation involves multidisciplinary validation : Combine molecular dynamics simulations, in vitro binding assays, and in vivo efficacy studies .
Q. What analytical techniques are most effective for distinguishing positional isomers of fluorophenylpiperazines?
Raman microspectroscopy (20 mW laser, 128–256 scans) distinguishes isomers (e.g., 2,5-difluoro vs. 3,4-difluoro) via unique vibrational peaks . Multivariate analysis (PCA-LDA) of spectral data achieves >99% separation accuracy for structurally similar analogs . GC-EI-MS with SWGDRUG libraries also identifies fragmentation patterns (e.g., m/z 180.2 for 2-(4-fluorophenyl)piperazine) .
Q. What role does the piperazine ring play in degradation pathways of pharmaceuticals under oxidative conditions?
In advanced oxidation processes (AOPs), the piperazine ring undergoes C-C bond cleavage via reactive oxygen species (ROS). For example:
Q. How does the protonation state of piperazine linkers influence PROTAC design?
Piperazine’s pKa (~9.8) affects solubility and target binding. In PROTACs, protonation at physiological pH enhances solubility but reduces membrane permeability. Experimental pKa determination (e.g., Sirius T3 platform) and MoKa software predictions guide linker design to balance solubility and bioavailability . For example, trifluoromethyl substitution lowers pKa by 1–2 units, improving blood-brain barrier penetration .
Methodological Considerations
- Contradictory Data Analysis : Cross-validate computational models (e.g., docking) with experimental assays (e.g., SPR) .
- Environmental Stability Testing : Use accelerated degradation studies (e.g., 40°C, 75% RH) to predict piperazine solvent lifetimes .
- Isomer Differentiation : Combine Raman spectroscopy with PCA-LDA for high-throughput screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
